molecular formula C5H7N3O2 B14471654 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol CAS No. 72788-84-2

5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol

Cat. No.: B14471654
CAS No.: 72788-84-2
M. Wt: 141.13 g/mol
InChI Key: QQHQZXTYAJKPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol is a chemical compound with a unique structure that includes a hydroxymethyl group and an iminopyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of related compounds, which can be achieved using catalysts such as platinum or nickel under specific temperature and pressure conditions . Another method involves the use of the Cannizzaro reaction, where nucleophilic addition between alkali hydroxyl and carbonyl groups forms the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(Hydroxymethyl)-2-iminopyrazin-1(2H)-ol apart is its unique iminopyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72788-84-2

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

(4-hydroxy-5-iminopyrazin-2-yl)methanol

InChI

InChI=1S/C5H7N3O2/c6-5-1-7-4(3-9)2-8(5)10/h1-2,6,9-10H,3H2

InChI Key

QQHQZXTYAJKPJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N)N1O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.